molecular formula C8H15NS B8477987 3-Isothiocyanatoheptane CAS No. 206761-66-2

3-Isothiocyanatoheptane

Cat. No.: B8477987
CAS No.: 206761-66-2
M. Wt: 157.28 g/mol
InChI Key: OGNSNOAHOLNPQC-UHFFFAOYSA-N
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Description

3-Isothiocyanatoheptane is an organosulfur compound characterized by an isothiocyanate (-N=C=S) functional group attached to the third carbon of a heptane backbone. Its molecular formula is C₈H₁₅NS, with a molar mass of approximately 157.28 g/mol. Isothiocyanates are known for their electrophilic reactivity, enabling interactions with nucleophiles such as amines and thiols. These properties make them valuable intermediates in organic synthesis, agrochemicals, and pharmaceuticals.

Properties

CAS No.

206761-66-2

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

3-isothiocyanatoheptane

InChI

InChI=1S/C8H15NS/c1-3-5-6-8(4-2)9-7-10/h8H,3-6H2,1-2H3

InChI Key

OGNSNOAHOLNPQC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The isothiocyanate group distinguishes 3-Isothiocyanatoheptane from alkanes and other derivatives. Key comparisons include:

3-Methylheptane (CAS 589-81-1)
  • Molecular Formula : C₈H₁₈
  • Molar Mass : 114.23 g/mol
  • Functional Group : Branched alkane.
  • Reactivity : Chemically inert compared to isothiocyanates due to the absence of polar functional groups.
  • Applications : Primarily used as a solvent or fuel additive.
Methyl-2-Isothiocyanatothiophene-3-Carboxylate (CAS 126637-07-8)
  • Functional Group : Isothiocyanate attached to a thiophene ring.
  • Reactivity : Shares electrophilic properties with this compound but differs in aromatic ring participation, altering stability and reaction pathways .
  • Applications : Likely used in specialized organic syntheses (e.g., heterocyclic chemistry).

Physicochemical Properties

Property This compound 3-Methylheptane Methyl-2-Isothiocyanatothiophene-3-Carboxylate
Molecular Formula C₈H₁₅NS C₈H₁₈ Not Provided
Molar Mass (g/mol) ~157.28 114.23 Not Provided
Boiling Point Expected High* ~115–120°C (alkanes) Likely Higher (due to aromaticity)
Polarity Polar (N=C=S group) Nonpolar Moderately Polar

*Inference: The isothiocyanate group increases polarity and boiling point compared to alkanes.

Key Observations :

  • Alkanes like 3-methylheptane exhibit low toxicity, aligning with their inert nature .
  • Isothiocyanates, including this compound, are generally more hazardous due to their reactive functional group, though evidence-specific data are sparse.

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